molecular formula C9H14O2 B085300 4-Hydroxy-3,5,5-trimethylcyclohex-2-enone CAS No. 14203-59-9

4-Hydroxy-3,5,5-trimethylcyclohex-2-enone

Cat. No.: B085300
CAS No.: 14203-59-9
M. Wt: 154.21 g/mol
InChI Key: RLDREDRZMOWDOA-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5,5-trimethylcyclohex-2-enone is a natural product found in Crocus sativus with data available.

Properties

CAS No.

14203-59-9

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C9H14O2/c1-6-4-7(10)5-9(2,3)8(6)11/h4,8,11H,5H2,1-3H3

InChI Key

RLDREDRZMOWDOA-UHFFFAOYSA-N

SMILES

CC1=CC(=O)CC(C1O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1O)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

It is well known that beta-isophorone can be oxidized by air using noble metal catalysts (FR-A 2 335 486). In addition to 4-ketoisophorone and alpha-isophorone, the desired 4-hydroxyisophorone is obtained in this reaction as a byproduct also. 4-Hydroxyisophorone can also be obtained directly from alpha-isophorone in small yields using a biochemical method with Aspergillus niger (JP-OS 81 35 990; Y. Mikami et al., Agric. Biol. Chem. 1981, 45, 791-3). A. Heymes and P. Teisseire obtained 4-hydroxyisophorone in 34% yield by oxidation with monoperphthalic acid (Recherches 1971, 18, 104-8), while N. S. Zarghami and D. E. Heinz (Phytochemistry 1971, 10, 2755-61) disclosed no yield information for the reaction with peracetic acid. J. N. Marx and F. Sondheimer report a yield of 87% from the treatment of beta-isophorone with m-chloroperbenzoic acid, but the recalculation of the results they reported shows only a yield of 56%, which is also in agreement with other information in the literature (Tetrahedron, Suppl. No. 8, Pt. 1, 1-7, 1966; see also O. Isler et al., Helv. Chim. Acta 39, 2041, 1956).
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Synthesis routes and methods II

Procedure details

The process of the present invention is relatively simple technically. Inexpensive commercial chemicals are used as reagents. For example, formic acid and 30% hydrogen peroxide solution are placed in a stirred apparatus in a molar ratio of from about 1:1 to about 5:1 in a temperature range between 0° C. and 100° C., and about 0.5 to 2.5 moles, preferably 1 mole of beta-isophorone is added slowly. The formic acid/hydrogen peroxide mixture may also be added to the beta-isophorone. Gentle cooling may be used to remove the heat of reaction, depending on the selected temperature conditions and batch size. After completing the reaction and allowing the reaction to stand, the batch, which has become homogeneous, is neutralized with a suitable base, such as for example an alkali or alkaline earth metal hydroxide, oxide, carbonate or bicarbonate. A preferred base is sodium bicarbonate. The upper phase that forms is separated, dried, and distilled under vacuum. After the separation of back-isomerized alpha-isophorone, 4-hydroxyisophorone is obtained as a distillate. The alpha-isophorone distilled off in the forerun can be recycled to the process after reisomerization according to DE-OS 37 35 211.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-3,5,5-trimethylcyclohex-2-enone
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-3,5,5-trimethylcyclohex-2-enone
Reactant of Route 3
4-Hydroxy-3,5,5-trimethylcyclohex-2-enone
Reactant of Route 4
4-Hydroxy-3,5,5-trimethylcyclohex-2-enone
Reactant of Route 5
4-Hydroxy-3,5,5-trimethylcyclohex-2-enone
Reactant of Route 6
4-Hydroxy-3,5,5-trimethylcyclohex-2-enone

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